Cas no 1021039-64-4 (N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide)

N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide structure
1021039-64-4 structure
商品名:N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
CAS番号:1021039-64-4
MF:C21H25N3O2S
メガワット:383.507103681564
CID:5795640
PubChem ID:44047140

N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide 化学的及び物理的性質

名前と識別子

    • N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
    • SR-01000921583-1
    • N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide
    • 1021039-64-4
    • N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-propylpentanamide
    • VU0638552-1
    • F5243-0075
    • SR-01000921583
    • AKOS024502340
    • インチ: 1S/C21H25N3O2S/c1-4-7-15(8-5-2)20(26)23-17-10-6-9-16(12-17)18-13-27-21-22-14(3)11-19(25)24(18)21/h6,9-13,15H,4-5,7-8H2,1-3H3,(H,23,26)
    • InChIKey: OYOGMVMNXCRSPM-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2=CC=CC(=C2)NC(C(CCC)CCC)=O)N2C(C=C(C)N=C12)=O

計算された属性

  • せいみつぶんしりょう: 383.167
  • どういたいしつりょう: 383.167
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 677
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 4.2

N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5243-0075-10mg
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
1021039-64-4
10mg
$79.0 2023-09-10
Life Chemicals
F5243-0075-4mg
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
1021039-64-4
4mg
$66.0 2023-09-10
Life Chemicals
F5243-0075-25mg
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
1021039-64-4
25mg
$109.0 2023-09-10
Life Chemicals
F5243-0075-100mg
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
1021039-64-4
100mg
$248.0 2023-09-10
Life Chemicals
F5243-0075-40mg
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
1021039-64-4
40mg
$140.0 2023-09-10
Life Chemicals
F5243-0075-20μmol
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
1021039-64-4
20μmol
$79.0 2023-09-10
Life Chemicals
F5243-0075-10μmol
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
1021039-64-4
10μmol
$69.0 2023-09-10
Life Chemicals
F5243-0075-5μmol
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
1021039-64-4
5μmol
$63.0 2023-09-10
Life Chemicals
F5243-0075-15mg
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
1021039-64-4
15mg
$89.0 2023-09-10
Life Chemicals
F5243-0075-2mg
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
1021039-64-4
2mg
$59.0 2023-09-10

N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide 関連文献

Related Articles

N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamideに関する追加情報

Introduction to N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide and Its Significance in Modern Chemical Biology

N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide (CAS No. 1021039-64-4) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, represents a convergence of multiple pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and therapeutic applications.

The molecular framework of N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide incorporates a thiazolo[3,2-a]pyrimidine core, which is a well-documented scaffold in medicinal chemistry. This core structure is known for its ability to interact with various biological targets, making it a valuable building block for the development of novel bioactive molecules. The presence of a phenyl ring further enhances the compound's potential by introducing additional binding pockets and functional groups that can be modulated for improved pharmacological properties.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and synthetic accessibility. The thiazolo[3,2-a]pyrimidine moiety, in particular, has been extensively studied for its role in inhibiting enzymes and receptors involved in critical cellular pathways. For instance, derivatives of this scaffold have shown promise in the treatment of inflammatory diseases, cancer, and infectious disorders. The incorporation of a methyl group at the 7-position and an oxo group at the 5-position further refines the compound's pharmacological profile, enhancing its binding affinity and selectivity.

The amide functional group at the C-terminal end of the molecule (2-propylpentanamide) contributes to the compound's solubility and bioavailability, which are crucial factors in drug development. Amides are frequently found in biologically active compounds due to their ability to form hydrogen bonds with polar residues in target proteins. This interaction not only stabilizes the binding but also influences the compound's metabolic stability and pharmacokinetic properties. The propyl chain provides additional hydrophobicity, which can be leveraged to optimize receptor binding interactions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. Virtual screening techniques have been employed to identify potential hits from large libraries of compounds, including N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide. These studies have highlighted its potential as an inhibitor of kinases and other enzymes implicated in disease pathogenesis. For example, computational models suggest that this compound may interact with tyrosine kinases, which are overexpressed in many cancers.

In vitro studies have begun to elucidate the mechanism of action of N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide. Initial experiments have demonstrated its ability to disrupt signaling pathways associated with cell proliferation and survival. The thiazolo[3,2-a]pyrimidine core appears to be responsible for binding to specific residues within the kinase domain, thereby inhibiting its activity. This mode of action is consistent with the growing interest in kinase inhibitors as therapeutic agents.

The phenyl ring substituent has been shown to enhance the compound's interactions with biological targets by providing additional hydrogen bonding opportunities and steric hindrance. This dual effect can be exploited to fine-tune the pharmacological properties of the molecule. For instance, modifications at the para position of the phenyl ring can alter its solubility and metabolic stability while maintaining or enhancing its biological activity.

One of the most exciting aspects of N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide is its potential for structural diversity through derivatization. Researchers can explore various synthetic strategies to introduce different functional groups or replace existing ones while retaining the core pharmacophore. This flexibility allows for the creation of a series of analogs with tailored properties for specific therapeutic applications.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the thiazolo[3,2-a]pyrimidine core efficiently. The introduction of the amide group is typically achieved through amidation reactions, which can be performed under mild conditions using coupling reagents like HATU or EDCI.

The development of new analytical methods has also played a crucial role in studying N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has enabled researchers to analyze complex mixtures and determine purity levels accurately. Nuclear magnetic resonance (NMR) spectroscopy has been used to confirm the structural integrity of the compound and investigate its conformational dynamics.

In conclusion,N-(3-{7-methyl-5-oxo-5H-[1, 31 thiazolo [ 32 -a ] py rimidin - 33 yl } phen yl ) - 22 prop ylpentan amide (CAS No .1021039 -64 -4 ) is a structurally complex organic compound with significant potential in pharmaceutical research . Its intricate molecular framework , incorporating a thiazolo [32 -a ] py rimidine core , phen yl substituents , and an am ide fu nctional group , makes it a promis ing candi date for further investigation . Recent studies suggest that this com pound may interact with kin ases and other enzymes involved in critical cellular pathways , making it a valuable tool for drug discovery . With continued research and development , this com pound holds great promise for addressing various therapeutic challenges . p >

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd